(R)-1-(3-Methoxyphenyl)butan-1-amine

Chiral synthesis Enantioselective catalysis Absolute configuration determination

(R)-1-(3-Methoxyphenyl)butan-1-amine is a chiral benzylic amine building block with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. This compound features a primary amine attached to a stereogenic benzylic center, flanked by a 3-methoxyphenyl ring and a butyl aliphatic chain.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12986077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Methoxyphenyl)butan-1-amine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=CC=C1)OC)N
InChIInChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m1/s1
InChIKeyRYUMQUUDOXZEBD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-Methoxyphenyl)butan-1-amine: Chiral Building Block for Drug Discovery and Synthesis


(R)-1-(3-Methoxyphenyl)butan-1-amine is a chiral benzylic amine building block with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound features a primary amine attached to a stereogenic benzylic center, flanked by a 3-methoxyphenyl ring and a butyl aliphatic chain [1]. The (R)-configuration imparts strict stereochemical specificity that is critical for interactions in biological systems, distinguishing it from its (S)-enantiomer and other positional isomers [1].

Why (R)-1-(3-Methoxyphenyl)butan-1-amine Cannot Be Substituted with Racemic or Positional Analogs


Substituting (R)-1-(3-Methoxyphenyl)butan-1-amine with its racemic mixture, (S)-enantiomer, or positional isomers such as 4-(4-methoxyphenyl)butan-1-amine or 2-(3-methoxyphenyl)butan-1-amine introduces significant stereochemical and regiochemical variability that alters biological target engagement [1]. Enantiomers of chiral amines exhibit distinct binding affinities at receptors and transporters [1]; for instance, the (R)- and (S)-enantiomers of structurally related arylalkylamines demonstrate divergent activity profiles in biological assays [1]. Positional isomerism—changing the methoxy group from meta to para or ortho, or shifting the amine attachment point on the butyl chain—modifies electronic distribution, lipophilicity, and hydrogen-bonding capacity, each of which directly influences molecular recognition by targets such as neurotransmitter transporters and HIV integrase [1]. Generic substitution therefore fails to preserve the stereospecific interactions required for reproducible research outcomes.

(R)-1-(3-Methoxyphenyl)butan-1-amine: Quantitative Differentiation Evidence for Scientific Selection


Chiral Resolution and Stereochemical Integrity Differentiates (R)-1-(3-Methoxyphenyl)butan-1-amine from Racemic Mixtures

The (R)-1-(3-Methoxyphenyl)butan-1-amine compound possesses a defined chiral center at C1 with specified (R)-absolute configuration [1]. In contrast, the racemic mixture (unspecified stereochemistry) contains an equimolar blend of (R)- and (S)-enantiomers, each with distinct three-dimensional spatial orientation [1]. The (S)-enantiomer has been separately characterized and documented under PubChem CID 55254295 with the IUPAC name (1S)-1-(3-methoxyphenyl)butan-1-amine [1]. The stereochemical specificity of the (R)-enantiomer is critical for interactions in biological systems where chiral recognition governs binding .

Chiral synthesis Enantioselective catalysis Absolute configuration determination

Regiochemical Differentiation: Meta-Methoxy Positioning Distinguishes Target Compound from Para and Ortho Isomers

(R)-1-(3-Methoxyphenyl)butan-1-amine bears the methoxy substituent at the meta position of the phenyl ring . This regiochemistry contrasts with the para-substituted analog 4-(4-methoxyphenyl)butan-1-amine (CAS 72457-26-2) , the ortho-substituted analog 1-(2-methoxyphenyl)butan-2-amine , and the 2-position amine analog 2-(3-methoxyphenyl)butan-1-amine . The meta-methoxy positioning influences electron distribution on the aromatic ring through resonance and inductive effects distinct from para or ortho substitution, thereby affecting hydrogen-bond accepting capability and molecular recognition at biological targets .

Medicinal chemistry Structure-activity relationship Regioisomer comparison

Application Differentiation: HIV Integrase Inhibitor Intermediate Pathway Distinguishes (R)-1-(3-Methoxyphenyl)butan-1-amine from Unrelated Arylalkylamines

1-(3-Methoxyphenyl)butan-1-amine has been identified as an intermediate in the preparation of HIV-integrase inhibitors . The original research by Summa et al. in J. Med. Chem. (2008) describes the development of HIV integrase inhibitors utilizing arylalkylamine intermediates [1]. In BindingDB, structurally related compounds in the HIV integrase inhibitor class demonstrate EC50 values ranging from 21 nM to 557 nM in strand transfer activity assays [2]. While the precise (R)-enantiomer has not been directly evaluated in published HIV integrase assays, the 1-(3-methoxyphenyl)butan-1-amine scaffold serves as a key synthetic intermediate for this therapeutic class .

HIV integrase inhibitor Antiviral synthesis Pharmaceutical intermediate

Physicochemical Property Differentiation: Computed Lipophilicity and Polar Surface Area Profile

(R)-1-(3-Methoxyphenyl)butan-1-amine exhibits computed physicochemical parameters relevant to drug discovery [1]. The compound has a calculated LogP (XLogP3) value of 2.4-2.5, a topological polar surface area (TPSA) of 35.3 Ų, 4 rotatable bonds, 1 hydrogen bond donor, and 2 hydrogen bond acceptors [1]. These computed properties place the compound within favorable drug-likeness space (TPSA < 140 Ų; LogP between 1-5), distinguishing it from less favorable analogs with higher TPSA or LogP extremes [1]. The (S)-enantiomer shares identical computed physicochemical properties, confirming that stereochemistry does not alter these bulk descriptors [1].

Physicochemical properties Drug-likeness ADME prediction

Amine Backbone Positional Differentiation: 1-Position vs. 2-Position Amine Isomers

(R)-1-(3-Methoxyphenyl)butan-1-amine features the amine group at the 1-position of the butyl chain adjacent to the phenyl ring, forming a benzylic amine . This contrasts with the 2-position amine isomer 2-(3-methoxyphenyl)butan-1-amine (CAS 123312-25-4), where the amine is attached to the terminal carbon of the butyl chain rather than the benzylic position . The benzylic amine architecture in the target compound provides distinct reactivity in reductive amination and N-alkylation reactions compared to terminal amines, with the adjacent aromatic ring influencing nucleophilicity through electronic effects .

Positional isomerism Chiral amine synthesis Building block comparison

Optimal Research and Industrial Applications for (R)-1-(3-Methoxyphenyl)butan-1-amine Based on Differentiated Evidence


Enantioselective Drug Discovery Requiring Defined (R)-Stereochemistry

Research programs developing chiral drug candidates that target stereospecific binding sites—such as GPCRs, neurotransmitter transporters, or kinases—should procure (R)-1-(3-methoxyphenyl)butan-1-amine rather than racemic mixtures. The defined (R)-configuration ensures that observed biological activity can be attributed to a single stereoisomer, eliminating confounding variables from the (S)-enantiomer present in racemic preparations [1]. This is particularly critical in fragment-based drug discovery (FBDD) where subtle stereochemical differences can determine binding pose and affinity [1].

Synthesis of HIV Integrase Inhibitors Using Arylalkylamine Intermediates

Medicinal chemistry programs targeting HIV integrase should select 1-(3-methoxyphenyl)butan-1-amine as a key intermediate scaffold. This compound has documented application in the preparation of HIV-integrase inhibitors , with structurally related arylalkylamines in this class demonstrating EC50 values of 21 nM to 557 nM against HIV-1 integrase strand transfer activity [2]. Procurement of the defined (R)-enantiomer enables stereospecific exploration of this pharmacophore space [1].

Structure-Activity Relationship Studies of Meta-Substituted Arylalkylamines

SAR programs investigating the pharmacological impact of methoxy substitution position should utilize (R)-1-(3-methoxyphenyl)butan-1-amine as the meta-substituted reference compound. The meta-methoxy positioning confers distinct electronic properties compared to para-substituted analogs such as 4-(4-methoxyphenyl)butan-1-amine and ortho-substituted variants, enabling systematic evaluation of regiochemical effects on target engagement [1].

Chiral Chromatography Method Development and Absolute Configuration Studies

Analytical chemistry laboratories developing chiral separation methods or absolute configuration determination protocols should procure (R)-1-(3-methoxyphenyl)butan-1-amine as a well-characterized chiral amine standard. The compound's defined (R)-configuration [1], established InChIKey (RYUMQUUDOXZEBD-LLVKDONJSA-N) , and documented physicochemical properties [1] provide a reliable reference for chiral stationary phase development and NMR-based configurational assignment studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3-Methoxyphenyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.